N-Fmoc-2-chloro-L-tyrosine chemical properties
N-Fmoc-2-chloro-L-tyrosine chemical properties
This technical guide details the chemical properties, synthetic utility, and application protocols for N-Fmoc-2-chloro-L-tyrosine , a specialized amino acid building block used in advanced peptide drug discovery.
CAS: 2349740-74-3 | Formula: C₂₄H₂₀ClNO₅ | MW: 437.87 g/mol
Executive Summary & Chemical Identity
N-Fmoc-2-chloro-L-tyrosine is a halogenated phenylalanine derivative used primarily to introduce steric constraints and modulate the metabolic stability of peptide therapeutics. Unlike its naturally occurring isomer 3-chlorotyrosine (a biomarker of myeloperoxidase activity), the 2-chloro isomer is a synthetic construct designed to influence the
Critical Isomer Distinction
Researchers must distinguish between the two common chlorinated tyrosine isomers to ensure experimental validity:
| Feature | 2-Chloro-L-Tyrosine (Target) | 3-Chloro-L-Tyrosine (Biomarker) |
| Cl Position | Ortho to alkyl chain (Ring pos. 2) | Ortho to hydroxyl (Ring pos. 3) |
| Relationship to OH | Meta | Ortho |
| Electronic Effect | Inductive withdrawing ( | Inductive + Resonance ( |
| pKa (Phenol) | ~9.0 - 9.2 (Estimated) | ~8.5 (More acidic) |
| Primary Use | Peptidomimetics, Steric control | Oxidative stress biomarker |
Physicochemical Profile
| Property | Specification |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |
| Melting Point | 145–150 °C (Decomposes) |
| Chirality | L-isomer (S-configuration at |
| Protecting Group | Fmoc (Base-labile) on |
| Side Chain | Unprotected Phenol (typically) or tBu-protected (vendor dependent) |
| Acidity (pKa) | Phenolic proton is more acidic than native Tyr (pKa ~10.[1]0) due to Cl electron withdrawal. |
Synthetic Utility & Mechanism[2]
Electronic Modulation
The chlorine atom at the 2-position exerts a negative inductive effect (-I) on the aromatic ring. Although it is meta to the phenolic hydroxyl, it still reduces the pKa of the phenol relative to native tyrosine.
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Impact: The phenolate anion is stabilized, making the residue slightly more acidic. This can enhance hydrogen bonding interactions in the receptor binding pocket.
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Oxidative Stability: The electron-withdrawing nature of the chlorine deactivates the ring towards electrophilic aromatic substitution, potentially increasing metabolic stability against oxidative enzymes (e.g., P450s) that target electron-rich aromatics.
Conformational Restriction (Atropisomerism)
The 2-chloro substituent introduces significant steric bulk (
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Mechanism: The chlorine atom creates a steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue or the amide proton).
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Result: This restricts rotation around the
bond ( angle), locking the side chain into specific rotameric states. This "pre-organization" can reduce the entropic penalty of binding to a target receptor, potentially increasing affinity.
Solid Phase Peptide Synthesis (SPPS) Protocol
Challenge: Commercial N-Fmoc-2-chloro-L-tyrosine is often supplied with the phenolic side chain unprotected . Risk: The free phenol can undergo O-acylation during the coupling of subsequent amino acids, leading to branched peptides or depsipeptides.
Optimized Coupling Workflow
Step 1: Resin Preparation [2]
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Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) or Wang resin for acid acids; Rink Amide for amides.
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Swelling: Swell resin in DCM for 30 min, then wash 3x with DMF.
Step 2: Coupling N-Fmoc-2-Cl-Tyr-OH
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Reagents: Use DIC/Oxyma Pure or HBTU/DIPEA .
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Stoichiometry: 3.0 eq Amino Acid : 2.9 eq Activator : 6.0 eq Base.
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Time: 60 minutes at Room Temperature.
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Note: Since the incoming amino acid (2-Cl-Tyr) has a free phenol, it does not self-acylate significantly. The risk arises in subsequent steps.
Step 3: Capping (Critical)
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Perform acetylation (Acetic anhydride/DIPEA) after loading to block unreacted resin sites.
Step 4: Chain Elongation (The "Soft Coupling" Strategy)
When coupling the next amino acid onto the N-terminus of the 2-Cl-Tyr residue:
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Avoid Hyper-Active Reagents: Avoid HATU if possible; use DIC/HOBt or HBTU .
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Minimize Base: High DIPEA concentrations promote O-acylation of the unprotected 2-Cl-Tyr phenol. Keep base ratio strict (2.0 eq relative to coupling reagent).
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Correction Mechanism: If O-acylation occurs (forming a phenyl ester), the subsequent piperidine deprotection step (20% piperidine in DMF) will often cleave the phenyl ester via aminolysis/hydrolysis, regenerating the free phenol. However, this consumes the Fmoc-piperidine adduct and is non-ideal.
Step 5: Cleavage
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Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.
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Stability: The aryl chloride is stable to TFA.[3] No special scavengers are needed for the halogen, but TIS prevents oxidation of the phenol.
Visualization: Structural & SPPS Logic
Diagram 1: Structural & Electronic Comparison
This diagram contrasts the 2-Chloro and 3-Chloro isomers, highlighting the steric clash zone responsible for conformational restriction.
Caption: Structural comparison highlighting the steric utility of the 2-chloro isomer vs. the electronic dominance of the 3-chloro biomarker.
Diagram 2: SPPS Workflow for Unprotected Phenols
This flow details the specific handling required when the side chain is unprotected.
Caption: SPPS decision tree for managing the risk of O-acylation when using unprotected 2-chloro-L-tyrosine.
Applications in Drug Development[3][5]
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Peptidomimetics: The 2-chloro substituent is used to "lock" the side chain conformation, reducing the entropy of the unbound state. This is particularly useful in designing inhibitors for protein-protein interactions (PPIs) where the tyrosine fits into a hydrophobic pocket.
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Metabolic Stability: Halogenation of the aromatic ring blocks metabolic hotspots. Replacing a native tyrosine with 2-chloro-tyrosine can significantly increase the half-life of a peptide in plasma by preventing oxidative metabolism at the ortho-position.
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T-Cell Receptor (TCR) Engineering: Modified tyrosines are increasingly used to alter the immunogenicity and binding affinity of peptide antigens presented by MHC molecules.
References
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Chemical Identity & Nomenclature
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N-Fmoc-2-chloro-L-tyrosine Product Data. AChemBlock. (2025). Retrieved from
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SPPS Methodologies
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Fmoc Solid Phase Peptide Synthesis Protocols. University of California, Irvine (Nowick Lab). (2020). Retrieved from
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Tyrosine Modification & Properties
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Kinetics of 3-Chlorotyrosine Formation and Loss.[4] Amazon AWS (Research Data). Retrieved from
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Structural Isomerism in Biology
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Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. NIH PubMed Central. (2018). Retrieved from
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Peptide Chemistry & Side Reactions
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Loss of 3-chlorotyrosine by inflammatory oxidants: implications for the use of 3-chlorotyrosine as a bio-marker in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
